molecular formula C9H9F4N B1442463 2-Fluoro-5-trifluoromethylphenylethylamine CAS No. 1165931-96-3

2-Fluoro-5-trifluoromethylphenylethylamine

Cat. No. B1442463
M. Wt: 207.17 g/mol
InChI Key: PTSCTJKJPCTLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-5-trifluoromethylphenylethylamine” is a chemical compound . It is used for research and development purposes .


Chemical Reactions Analysis

The chemical reactions involving “2-Fluoro-5-trifluoromethylphenylethylamine” are not specifically mentioned in the search results .

Scientific Research Applications

Fluorinated Heterocycles and Carbocycles Synthesis

Nucleophilic Cyclization for Hetero- and Carbocycles : The unique reactivity of fluorinated compounds, such as those involving 2-fluoro groups and trifluoromethyl groups, is leveraged in the synthesis of fluorinated heterocycles and carbocycles. For example, β,β-difluorostyrenes undergo nucleophilic cyclization to yield 2-fluorinated indoles, benzo[b]furans, and benzo[b]thiophenes, exploiting the properties of fluorine to facilitate these reactions (Ichikawa et al., 2002).

Fluorinating Reagents in Organic Synthesis

N-Fluoro Compounds as Fluorinating Agents : The development and application of N-fluoro compounds in organic synthesis have been a significant area of research. These compounds, including N-fluorobenzenesulfonimide and N-fluorobis(trifluoromethyl)sulfonylamine, serve as versatile fluorinating agents, enabling the introduction of fluorine atoms into organic molecules. Their use reflects the growing importance of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science (Furin & Fainzil’berg, 2000).

High-Performance Polymers

Synthesis of Poly(arylene ether)s : The synthesis of novel poly(arylene ether)s based on fluorinated monomers demonstrates the application of fluorinated compounds in creating high-performance materials with excellent thermal stability and solubility in organic solvents. These materials exhibit potential for various industrial applications due to their outstanding properties (Salunke, Ghosh, & Banerjee, 2007).

Catalysis and Fluorine Introduction

C-F Bond Activation and Fluorination : Research in the activation of C-F bonds and the catalytic introduction of fluorine into organic molecules represents a critical area of application for fluorinated compounds. This research addresses the challenge of selectively introducing fluorine atoms into molecules, a key step in the synthesis of many pharmaceuticals and agrochemicals with fluorinated motifs (Amii & Uneyama, 2009).

Safety And Hazards

“2-Fluoro-5-trifluoromethylphenylethylamine” is used for research and development purposes only and is not intended for medicinal, household, or other uses . A safety data sheet for a similar compound indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation if inhaled .

Future Directions

The future directions of research on “2-Fluoro-5-trifluoromethylphenylethylamine” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Recent advances in transition metal-mediated trifluoromethylation reactions suggest potential future applications in the field of trifluoromethylation reactions .

properties

IUPAC Name

2-fluoro-2-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c10-8(5-14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8H,5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSCTJKJPCTLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-[3-(trifluoromethyl)phenyl]ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-trifluoromethylphenylethylamine
Reactant of Route 2
2-Fluoro-5-trifluoromethylphenylethylamine
Reactant of Route 3
2-Fluoro-5-trifluoromethylphenylethylamine
Reactant of Route 4
2-Fluoro-5-trifluoromethylphenylethylamine
Reactant of Route 5
2-Fluoro-5-trifluoromethylphenylethylamine
Reactant of Route 6
2-Fluoro-5-trifluoromethylphenylethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.